Product packaging for 1-Ethylbutylzinc bromide(Cat. No.:CAS No. 312693-14-4)

1-Ethylbutylzinc bromide

Cat. No.: B1599427
CAS No.: 312693-14-4
M. Wt: 230.5 g/mol
InChI Key: HVUMKSNAFMSJEG-UHFFFAOYSA-M
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Description

Historical Development and Evolution of Organozinc Reagents in Organic Synthesis

The inception of organometallic chemistry can be traced back to 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc. digitellinc.comwikipedia.orgacs.orgacs.org This discovery was a significant milestone, laying the groundwork for the theory of valence. digitellinc.com In the ensuing years, the synthetic utility of organozinc reagents began to be explored. James Alfred Wanklyn, a student in Frankland's laboratory, reported the first synthesis of a zincate nucleophile in 1858. digitellinc.com

The latter half of the 19th century saw significant advancements, particularly from the Kazan Imperial University in Russia. Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols by reacting organozinc reagents with acid chlorides. digitellinc.comillinois.edu This work was further extended by Zaitsev's student, Yegor Yegorovich Vagner, to include aldehydes and formate (B1220265) esters. digitellinc.com Another pivotal development was the Reformatsky reaction, discovered by Sergei Nikolaevich Reformatskii, which utilized an α-halocarboxylate ester with zinc to form β-hydroxy esters. digitellinc.comwikipedia.org

Despite these early successes, the discovery of Grignard reagents, which were more reactive and easier to prepare at the time, temporarily pushed organozinc compounds into the background. oup.com However, it was later recognized that the lower reactivity of organozinc halides was a significant advantage, allowing for greater functional group tolerance in complex molecules. oup.comfishersci.ca This realization, coupled with the development of new activation methods for zinc, such as Rieke® Zinc, and the advent of transition metal-catalyzed cross-coupling reactions, has led to a resurgence in the use of organozinc reagents. wikipedia.orgsigmaaldrich.com

Fundamental Significance of Organozinc Reagents in Modern C-C Bond Formation Strategies

Organozinc reagents are powerful and versatile tools for the formation of carbon-carbon (C-C) bonds, a fundamental transformation in organic synthesis. fishersci.caslideshare.net Their significance stems from a unique combination of sufficient nucleophilicity to react with a variety of electrophiles, yet moderate reactivity that allows for the presence of sensitive functional groups like esters, nitriles, and ketones. fishersci.casigmaaldrich.com This chemoselectivity is a key advantage over more reactive organometallic counterparts like Grignard or organolithium reagents. wikipedia.org

The utility of organozinc reagents is significantly expanded through their participation in transition metal-catalyzed cross-coupling reactions. The most prominent of these is the Negishi coupling, which utilizes a palladium or nickel catalyst to couple organozinc compounds with organic halides. wikipedia.orgsigmaaldrich.comwikipedia.org This reaction is highly effective for creating C(sp²)-C(sp³), C(sp³)-C(sp³), and other carbon-carbon bonds. wikipedia.orgresearchgate.net Other important reactions include copper-catalyzed couplings, Michael additions, and electrophilic aminations. sigmaaldrich.comacs.org

Furthermore, the development of methods for the in situ formation of organozinc reagents, including through flow chemistry, has made them more accessible and easier to handle, as many can be pyrophoric. researchgate.netacs.org These advancements have solidified the role of organozinc reagents as indispensable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Classification and Structural Features of Alkylzinc Halides

Organozinc compounds can be broadly classified into three main categories based on the number of organic substituents attached to the zinc atom: wikipedia.orgthieme-connect.de

Diorganozincs (R₂Zn): These compounds feature two organic groups bonded to zinc. Dialkylzincs are typically volatile liquids or solids with a linear geometry around the zinc atom. wikipedia.orglibretexts.org

Organozinc Halides (RZnX): Also known as heteroleptic organozincs, these compounds have one organic group and one halogen atom attached to the zinc center. wikipedia.org They are the focus of this article.

Organozincates (R₃ZnM): These are ionic complexes where the zinc atom bears three organic groups and carries a negative charge, counterbalanced by a metal cation (M), such as lithium or magnesium. thieme-connect.de

Alkylzinc halides (RZnX) are structurally distinct from their diorganozinc counterparts. In solution, they exist in a dynamic equilibrium known as the Schlenk equilibrium: wikipedia.orgwikipedia.org

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic group and halide. wikipedia.orgrsc.org In coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the equilibrium generally favors the alkylzinc halide form. wikipedia.orgrsc.org Unlike the linear monomeric structure of dialkylzincs, organozinc halides tend to form dimers or higher oligomers through halogen bridges in the solid state and in non-coordinating solvents. thieme-connect.dersc.org This association influences their reactivity and solubility. The carbon-zinc bond in these compounds is polar covalent, with the carbon atom being the nucleophilic center. fishersci.ca

Contextual Positioning of 1-Ethylbutylzinc Bromide within the Broader Field of Organozinc Chemistry

This compound, with the chemical formula C₆H₁₃BrZn, falls squarely into the class of alkylzinc halides. alfa-chemistry.com As a secondary alkylzinc reagent, it serves as a valuable building block in organic synthesis, particularly for introducing the 1-ethylbutyl group into a target molecule. Its utility is primarily realized through reactions like the Negishi cross-coupling, where it can be coupled with various organic halides in the presence of a palladium or nickel catalyst. google.comgoogle.com

The preparation of this compound typically involves the reaction of 3-bromohexane (B146008) with activated zinc metal. tandfonline.com It is often prepared and used in situ as a solution in a solvent like tetrahydrofuran (THF). chembuyersguide.comfishersci.com The reactivity of this compound is characteristic of secondary alkylzinc halides, offering a balance between nucleophilicity and functional group tolerance. This makes it a useful reagent in multi-step syntheses where sensitive functional groups might be present on the coupling partner.

While not as commonly cited in the literature as simpler alkylzinc reagents like ethylzinc (B8376479) bromide or butylzinc bromide, this compound represents the broad applicability of organozinc chemistry to introduce more complex and branched alkyl chains. Its use in the synthesis of specialized chemical entities demonstrates the fine-tuning of reactivity and structure that is possible within the family of organozinc reagents. google.comgoogle.com

Compound Name Synonym CAS Number Molecular Formula
This compound3-Hexylzinc bromide312693-14-4C₆H₁₃BrZn
Diethylzinc557-20-0C₄H₁₀Zn
3-Bromohexane3377-87-5C₆H₁₃Br
TetrahydrofuranTHF109-99-9C₄H₈O

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 312693-14-4 alfa-chemistry.comchembuyersguide.comamericanchemicalsuppliers.comchemicalbook.comdkmchem.hkalfa-chemistry.com
Molecular Formula C₆H₁₃BrZn alfa-chemistry.comamericanchemicalsuppliers.comchemicalbook.com
Molecular Weight 230.46 g/mol alfa-chemistry.comamericanchemicalsuppliers.comchemicalbook.com
IUPAC Name bromo(1-ethylbutyl)zinc alfa-chemistry.com
Synonyms 3-Hexylzinc bromide, (Hexan-3-yl)zincbromide, Zinc,bromo(1-ethylbutyl)- alfa-chemistry.comamericanchemicalsuppliers.com
Physical State Typically handled as a solution in THF chembuyersguide.comfishersci.com
Solubility Soluble in organic solvents like THF chembuyersguide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13BrZn B1599427 1-Ethylbutylzinc bromide CAS No. 312693-14-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMKSNAFMSJEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH-]CC.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393953
Record name Bromozinc(1+) hexan-3-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-14-4
Record name Bromozinc(1+) hexan-3-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Ethylbutylzinc Bromide

Utilization of Highly Activated Zinc (e.g., Rieke® Zinc) for Direct Alkyl Bromide Insertion

Standard zinc metal is often unreactive due to a passivating layer of zinc oxide on its surface. thieme-connect.comwikipedia.org To overcome this, highly activated forms of zinc are employed. Rieke® Zinc, a highly reactive form of zinc metal, is particularly effective for the synthesis of organozinc reagents. riekemetals.comwikipedia.org It is prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like potassium or lithium. wikipedia.org This process generates a fine, highly reactive zinc powder with a large surface area, free from the deactivating oxide layer. wikipedia.org

The use of Rieke® Zinc allows for the direct oxidative addition to alkyl bromides, including secondary systems like 1-ethylbutyl bromide (also known as 3-bromohexane), under mild conditions. riekemetals.comnih.gov The reaction typically proceeds by stirring the alkyl bromide with a slight excess of Rieke® Zinc in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), at room temperature or with gentle heating. nih.govriekemetals.com The high reactivity of Rieke® Zinc ensures a more efficient and complete conversion to the corresponding alkylzinc bromide compared to unactivated zinc. riekemetals.comnih.gov

For instance, secondary alkyl bromides react readily with Rieke® Zinc at room temperature to produce the corresponding alkylzinc bromides in high yields. nih.gov

Influence of Reaction Conditions and Solvent Systems on Zinc Activation and Insertion Efficiency

The choice of solvent and other reaction conditions plays a critical role in the successful synthesis of alkylzinc halides. Polar aprotic solvents are generally preferred as they can help to stabilize the resulting organozinc species and, in some cases, assist in the activation of the zinc metal. researchgate.netorganic-chemistry.org

Solvent Effects: Tetrahydrofuran (THF) is a commonly used solvent for these reactions due to its ability to solvate the organozinc reagent. riekemetals.comnih.gov Other polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) have also been employed, sometimes leading to accelerated reaction rates. researchgate.netoup.com However, the choice of solvent must also be compatible with any subsequent reactions. researchgate.net Studies have shown that polar solvents can accelerate the oxidative addition of the organohalide to the zinc surface. nih.govresearchgate.net For example, the rate of organozinc reagent formation is often faster in dimethyl sulfoxide (B87167) (DMSO) compared to THF. nih.govresearchgate.net

Activating Agents: Besides using pre-activated zinc like Rieke® Zinc, several methods can be used to activate commercial zinc powder in situ. A common method involves the use of a catalytic amount of iodine (I₂). thieme-connect.comorganic-chemistry.org Iodine is thought to react with the zinc surface to form zinc iodide, which helps to disrupt the oxide layer and expose fresh, reactive metal. Another activating agent is 1,2-dibromoethane. wikipedia.org The addition of lithium chloride (LiCl) has also been shown to be beneficial, particularly in THF, by helping to solubilize the organozinc intermediates from the metal surface. nih.govnih.gov

Temperature: The reaction temperature is another important parameter. While highly reactive zinc can react at room temperature, less reactive systems may require heating to initiate and sustain the reaction. riekemetals.com

Table 1: Influence of Solvents on Organozinc Reagent Synthesis

SolventKey CharacteristicsImpact on Reaction
Tetrahydrofuran (THF)Good solvating properties for organozinc reagents. riekemetals.comnih.govCommonly used, facilitates reaction but may have an induction period. nih.govresearchgate.net
Dimethyl Sulfoxide (DMSO)Highly polar aprotic solvent.Accelerates the rate of oxidative addition to the zinc surface. nih.govresearchgate.net
N,N-Dimethylformamide (DMF)Polar aprotic solvent. researchgate.netoup.comCan increase reaction rates but may not be compatible with all subsequent cross-coupling reactions. researchgate.net
N,N-Dimethylacetamide (DMA)Polar aprotic solvent. organic-chemistry.orgUsed to efficiently prepare alkylzinc bromides. organic-chemistry.org

Precursor Considerations for the Formation of the 1-Ethylbutyl Radical

The formation of alkylzinc halides from alkyl halides and zinc metal is believed to proceed through a radical mechanism involving a single electron transfer (SET) from the zinc surface to the alkyl halide. tandfonline.comnih.gov This generates an alkyl radical and a halide anion.

Transmetalation Routes from Precursor Organometallic Compounds

Preparation via Halogen-Lithium Exchange Followed by Zinc Transmetalation

Halogen-lithium exchange is a rapid and efficient method for preparing organolithium compounds, especially from aryl and vinyl halides. wikipedia.orgharvard.edu This reaction involves treating an organic halide with an organolithium reagent, commonly n-butyllithium or t-butyllithium. ethz.ch The exchange is typically very fast, often occurring at low temperatures. harvard.eduorgsyn.org

For the synthesis of this compound via this route, 3-bromohexane (B146008) would first be treated with an alkyllithium reagent to generate 1-ethyllithium. This intermediate is then reacted with a zinc halide, such as zinc bromide (ZnBr₂), in a transmetalation step. The driving force for this reaction is the formation of the more covalent and thermodynamically stable carbon-zinc bond. uni-muenchen.de

Reaction Scheme:

Halogen-Lithium Exchange: CH₃CH₂CH(Br)CH₂CH₂CH₃ + 2 R-Li → CH₃CH₂CH(Li)CH₂CH₂CH₃ + R-Br + LiBr

Transmetalation: CH₃CH₂CH(Li)CH₂CH₂CH₃ + ZnBr₂ → CH₃CH₂CH(ZnBr)CH₂CH₂CH₃ + LiBr

The use of lithium chloride in conjunction with the Grignard reagent, sometimes referred to as a "Turbo-Grignard," can enhance the reactivity in subsequent transmetalation reactions. ethz.ch

Synthesis from Grignard Reagents and Zinc Halides

A widely used method for preparing organozinc reagents is the transmetalation from a Grignard reagent. wikipedia.orgbyjus.com Grignard reagents (R-MgX) are themselves prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or THF. leah4sci.comlibretexts.org

To synthesize this compound, 1-ethylbutylmagnesium bromide would first be prepared by reacting 3-bromohexane with magnesium turnings. The resulting Grignard reagent is then treated with a zinc halide, such as zinc bromide. The magnesium-halogen exchange is a key step in forming the Grignard reagent, which is then used for the transmetalation. wikipedia.org

Reaction Scheme:

Grignard Formation: CH₃CH₂CH(Br)CH₂CH₂CH₃ + Mg → CH₃CH₂CH(MgBr)CH₂CH₂CH₃

Transmetalation: CH₃CH₂CH(MgBr)CH₂CH₂CH₃ + ZnBr₂ → CH₃CH₂CH(ZnBr)CH₂CH₂CH₃ + MgBr₂

This method is advantageous as Grignard reagents are readily prepared from a wide range of alkyl halides and are generally less reactive and more functional group tolerant than the corresponding organolithium compounds. wisc.edumasterorganicchemistry.com

Table 2: Comparison of Transmetalation Precursors

PrecursorPreparationKey Features
OrganolithiumHalogen-lithium exchange with an alkyllithium reagent. wikipedia.orgharvard.eduVery rapid reaction, even at low temperatures. harvard.eduorgsyn.org Highly reactive intermediates.
Grignard ReagentReaction of an alkyl halide with magnesium metal. leah4sci.comlibretexts.orgReadily prepared, generally more functional group tolerant than organolithiums. wisc.edumasterorganicchemistry.com

Optimization of Transmetalation Conditions for Alkylzinc Bromides

While direct insertion is common, transmetalation from other organometallic precursors, such as organolithium or Grignard reagents, is another synthetic pathway. However, the direct insertion method is often preferred due to its tolerance of a wider variety of functional groups. sigmaaldrich.com A critical aspect of optimizing the synthesis of alkylzinc bromides, including this compound, via direct insertion is the use of additives to improve the solubility and reactivity of the resulting organozinc species.

The choice of solvent also plays a crucial role. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used for the preparation of alkylzinc bromides. beilstein-journals.org The optimization of reaction conditions often involves screening different lithium salts and solvents, as summarized in the table below, which illustrates the impact of these factors on the yield of a generic alkylzinc bromide synthesis.

Table 1: Optimization of Alkylzinc Bromide Synthesis Conditions. This table is a representative example based on general findings for alkylzinc bromide synthesis and illustrates the critical role of solvent and lithium salt additives. beilstein-journals.org

Advanced Methods for Enhancing Reactivity and Purity in this compound Synthesis

The reactivity of this compound is particularly relevant in the context of cross-coupling reactions, such as the Negishi coupling. researchgate.net The efficiency of these reactions can be significantly enhanced by the choice of catalyst and ligands. For the coupling of secondary alkylzinc halides like this compound, the use of palladium catalysts with bulky biarylphosphine ligands, such as CPhos, has been shown to be effective. nsf.govorganic-chemistry.org These ligands promote the desired reductive elimination step over undesired side reactions like β-hydride elimination, leading to higher yields of the desired coupled product. nih.gov

The purity of the this compound solution is crucial for its subsequent use. The formation of byproducts can be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants. Furthermore, the use of highly pure starting materials, including the alkyl bromide and zinc, is essential. For aromatic organozinc compounds, a method involving extraction with a hydrocarbon solvent in which the organozinc compound is soluble but the co-product metal halide salt has low solubility has been described, which could be adapted for purification. google.com

Scalability and Industrial Relevance of this compound Preparative Routes

The commercial availability of this compound as a solution in THF from various chemical suppliers indicates that its preparative routes are well-established and scalable. sigmaaldrich.com Organozinc reagents are utilized in the industrial production of fine chemicals, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals. acs.org

Recent advancements in chemical engineering have led to the development of continuous-flow processes for the synthesis of organozinc reagents. acs.orgacs.org These systems offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher throughput and automation. A continuous process might involve pumping a solution of 1-bromo-2-ethylbutane (B1346692) through a heated bed of activated zinc turnings. acs.org The resulting this compound solution can then be directly used in a subsequent coupling reaction in a continuous manner. This approach not only enhances the efficiency and safety of the synthesis but also aligns with the principles of green chemistry by potentially reducing waste and energy consumption. The scalability of such continuous processes has been demonstrated, with successful transfers from laboratory to pilot scale. acs.org

The following table outlines a general comparison of reaction parameters for different organozinc reagents in a continuous synthesis setup, highlighting the adaptability of this technology.

Table 2: Representative Parameters for Continuous Synthesis of Organozinc Reagents. This table illustrates typical conditions for the continuous flow synthesis of various organozinc reagents, a technology applicable to the industrial production of this compound. acs.org

Applications of 1 Ethylbutylzinc Bromide in Complex Molecule Synthesis

Strategies for the Construction of Highly Functionalized Organic Architectures

The application of 1-Ethylbutylzinc bromide has been noted in the synthesis of highly substituted quinoline (B57606) derivatives, which are recognized as significant structural motifs in medicinal chemistry. In a patented process for creating 2-aminoquinolines as potential melanin (B1238610) concentrating hormone receptor antagonists, this compound was employed as a nucleophilic reagent. google.com

The strategy involved a cross-coupling reaction where the 1-ethylbutyl group was introduced onto a chlorinated quinoline scaffold. This specific transformation demonstrates the reagent's utility in adding a branched alkyl chain to a heteroaromatic system, a key step in building a complex and functionalized molecular architecture. The reaction, detailed in the patent, utilized this compound as a direct substitute for 1-hexylzinc bromide to achieve the desired alkylation. google.com

Table 1: Synthesis of a 2-Aminoquinoline (B145021) Derivative

Reactant 1Reactant 2ProductApplication ContextSource
Chlorinated 2-aminoquinoline precursorThis compound2-Amino-4-(1-ethylbutyl)quinoline derivativeSynthesis of melanin concentrating hormone receptor antagonists google.com

This example underscores the role of this compound in targeted synthetic strategies, where the introduction of a specific alkyl fragment is crucial for the final molecule's intended biological activity.

Synthetic Utility in Natural Product Synthesis

A comprehensive search of scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of this compound in the total synthesis of natural products.

Contributions to Divergent Synthesis and Reaction Design

There is currently no specific information available in published literature detailing the use of this compound in strategies related to divergent synthesis or innovative reaction design.

Role in Cascade and Multicomponent Reaction Sequences

The scientific literature does not currently contain documented examples or studies on the role of this compound as a component in cascade or multicomponent reaction sequences.

Mechanistic Investigations of Reactions Involving 1 Ethylbutylzinc Bromide

Detailed Analysis of Transmetalation Processes in Catalytic Cycles

Transmetalation is a critical step in the catalytic cycle of Negishi cross-coupling reactions, involving the transfer of the organic group from zinc to the palladium or nickel center. wikipedia.org For organozinc reagents like 1-ethylbutylzinc bromide, this process is influenced by several factors, including the nature of the solvent and the presence of salt additives.

The general form of the transmetalation step can be represented as: LₙPd(Ar)X + (1-Ethylbutyl)ZnBr → LₙPd(Ar)(1-Ethylbutyl) + ZnXBr

Research has shown that the actual transmetalating species might not be the simple organozinc halide. The formation of higher-order zincates, such as [RZnX₂]⁻ or [R₂ZnX]⁻, particularly in the presence of lithium or magnesium halides, is believed to facilitate the transmetalation process. researchgate.netresearchgate.net These zincates are more nucleophilic and can more readily transfer the alkyl group to the electrophilic palladium center. The presence of polar solvents like THF or DMF can also play a role in breaking down organozinc aggregates and promoting the formation of these more reactive monomeric zincate species. illinois.edu

Studies on related secondary alkylzinc halides have indicated that the transmetalation of (C)sp³-hybridized zinc reagents can be slower than that of (C)sp²-hybridized ones. illinois.edu This difference in reactivity highlights the importance of choosing appropriate ligands and reaction conditions to ensure efficient transmetalation of the 1-ethylbutyl group.

Examination of Oxidative Addition and Reductive Elimination Pathways in Palladium and Nickel Catalysis

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) or nickel(0) complex. uvic.cawikipedia.org This step involves the cleavage of the carbon-halogen bond and the formation of a Pd(II) or Ni(II) intermediate. The rate of oxidative addition is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. uvic.ca For instance, electron-deficient aryl halides generally undergo oxidative addition more readily.

LₙM(0) + Ar-X → LₙM(II)(Ar)X (M = Pd or Ni)

While crucial, oxidative addition is not always the rate-determining step, especially when using more reactive aryl bromides or iodides. rsc.org

Reductive Elimination: This is the final C-C bond-forming step, where the desired coupled product is released from the metal center, regenerating the catalytically active M(0) species. nih.govrsc.org For secondary alkyl groups like 1-ethylbutyl, this step is in direct competition with β-hydride elimination. nih.gov

LₙM(II)(Ar)(1-Ethylbutyl) → Ar-(1-Ethylbutyl) + LₙM(0) (Reductive Elimination) LₙM(II)(Ar)(1-Ethylbutyl) → LₙM(II)(Ar)(H) + Hexenes (β-Hydride Elimination)

The choice of ligand is paramount in influencing the relative rates of these two competing pathways. Bulky, electron-rich phosphine (B1218219) ligands have been shown to promote reductive elimination by creating a sterically congested metal center that favors the bond-forming step over the elimination of a β-hydride. nih.govsigmaaldrich.com

Influence of Ligands, Solvents, and Additives on Reaction Mechanisms and Selectivity

The outcome of cross-coupling reactions with this compound is highly sensitive to the reaction parameters.

Ligands: The development of specialized ligands has been a major breakthrough in enabling efficient cross-coupling of secondary alkylzinc reagents. Biaryldialkylphosphine ligands, such as CPhos, have been specifically designed to accelerate the rate of reductive elimination relative to β-hydride elimination. nih.gov The steric bulk of these ligands forces the coupled groups into proximity, favoring the desired bond formation.

Table 1: Effect of Ligands on the Negishi Coupling of a Secondary Alkylzinc Bromide Data based on studies with isopropylzinc bromide, analogous behavior is expected for this compound.

LigandCatalyst SystemYield (%)Ratio (Branched:Linear)
SPhosPd(OAc)₂ModerateModerate
RuPhosPd(OAc)₂ModerateModerate
XPhosPd(OAc)₂ModerateModerate
CPhos Pd(OAc)₂ High >20:1
dppfPdCl₂(dppf)Low-
Source: Adapted from literature on secondary alkylzinc halide coupling. nih.gov

Solvents: The polarity of the solvent can significantly impact the reaction. Polar aprotic solvents like THF, DMF, and NMP are often used. researchgate.net They can help to solubilize the organozinc reagent and any salt additives, leading to the formation of more reactive zincate species. In some cases, the use of a co-solvent like toluene (B28343) can improve yields and selectivities, particularly with electron-deficient aryl bromides. nih.gov

Additives: Lithium chloride (LiCl) is a common additive in Negishi couplings involving organozinc halides prepared via zinc insertion. It is believed to break up zinc halide aggregates and form higher-order zincates, which are more effective in the transmetalation step. illinois.edu

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide valuable insights into the reaction mechanism by identifying the rate-determining step. For Negishi couplings involving secondary alkylzinc reagents, the rate-determining step can vary depending on the specific substrates and conditions.

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide is the rate-limiting step. uvic.ca However, with the development of highly active catalyst systems and for more reactive aryl halides (bromides and iodides), other steps such as transmetalation or reductive elimination can become rate-limiting.

Kinetic studies on related systems have revealed that the reaction is often first-order in both the palladium catalyst and the aryl halide. uvic.ca For secondary alkylzinc reagents, where β-hydride elimination is a significant side reaction, the kinetics are more complex. The relative rates of reductive elimination and β-hydride elimination from the LₙPd(Ar)(alkyl) intermediate will ultimately determine the product distribution. A kinetic study on a related system revealed that the rate constant for reductive elimination of a C(sp²)-C(sp³) bond was significantly enhanced by using specific chelating ligands. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are challenging due to their often transient nature. However, various spectroscopic techniques, including NMR and mass spectrometry, have been employed to identify key species in the catalytic cycle. nih.govuni-goettingen.de

For Negishi couplings, ESI-MS has been instrumental in identifying higher-order zincate species in solution, providing evidence for their role in transmetalation. illinois.edu Furthermore, studies on related systems have allowed for the isolation and characterization of arylpalladium halide complexes, which are the products of oxidative addition. nih.gov

The crucial LₙPd(Ar)(1-Ethylbutyl) intermediate is typically not isolated due to its propensity to undergo rapid reductive elimination or β-hydride elimination. However, its existence is inferred from the products formed and from studies on more stable analogues. The characterization of related arylpalladium alkoxide and amido complexes has provided valuable information on the factors that influence the rate of reductive elimination. nih.gov Radical trapping experiments in related nickel-catalyzed systems have also been used to probe for the involvement of radical intermediates, which can be a feature of certain cross-coupling mechanisms. wikipedia.org

Computational and Theoretical Studies on 1 Ethylbutylzinc Bromide Reactivity

Electronic Structure Analysis and Bonding Characteristics of 1-Ethylbutylzinc Bromide

The reactivity of this compound is fundamentally governed by its electronic structure and the nature of its chemical bonds. The key to understanding this lies in the analysis of the carbon-zinc (C-Zn) and zinc-bromine (Zn-Br) bonds.

The C-Zn bond is predominantly covalent, but with a significant degree of polarity due to the difference in electronegativity between carbon and zinc. This polarization results in a partial negative charge on the carbon atom, making it nucleophilic, and a partial positive charge on the zinc atom. The Zn-Br bond, in contrast, exhibits a more pronounced ionic character.

Computational methods, such as Density Functional Theory (DFT), allow for the detailed analysis of the molecule's frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the C-Zn bond, highlighting its nucleophilic nature. The Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the zinc atom, indicating its Lewis acidic character.

Table 1: Representative Bond Parameters for Organozinc Halides

BondTypical Bond Length (Å)Typical Bond Angle (°)Bonding Character
C-Zn2.0 - 2.2C-Zn-Br: ~180 (in monomers)Polar Covalent
Zn-Br2.3 - 2.5Ionic

Note: The values presented are typical for organozinc halides and may vary slightly for this compound depending on the computational method and basis set used.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comimperial.ac.uk It has been widely applied to study the mechanisms of organometallic reactions, including those involving organozinc reagents. researchgate.netrsc.orgnih.govbeilstein-journals.org

For a reaction involving this compound, such as a Negishi cross-coupling, DFT calculations can map out the entire reaction pathway. This involves identifying the structures of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com

Table 2: Hypothetical DFT-Calculated Energy Profile for a Negishi Coupling Step with this compound

StepSpeciesRelative Energy (kcal/mol)Description
ReactantsThis compound + Aryl halide0.0Starting materials
Oxidative Addition TS[Pd(0)-Aryl-Halide]‡+15 to +25Transition state for the addition of the aryl halide to the Pd(0) catalyst.
Intermediate 1Pd(II)-Aryl-Halide complex-5 to -15Oxidative addition product.
Transmetalation TS[Pd(II)-Aryl...Zn-Ethylbutyl]‡+10 to +20Transition state for the transfer of the ethylbutyl group from zinc to palladium.
Intermediate 2Pd(II)-Aryl-Ethylbutyl complex-10 to -20Product of transmetalation.
Reductive Elimination TS[Pd(II)-Aryl-Ethylbutyl]‡+5 to +15Transition state for the formation of the C-C bond and regeneration of the catalyst.
ProductsEthylbutyl-Aryl + ZnBr(Halide) + Pd(0)-20 to -40Final products of the coupling reaction.

Note: These are hypothetical values intended to illustrate the type of information obtained from DFT calculations.

Prediction of Stereoselectivity and Regioselectivity in New Reactions

A significant advantage of computational chemistry is its ability to predict the outcome of reactions, particularly their stereoselectivity and regioselectivity. beilstein-journals.org For reactions involving this compound, DFT calculations can be employed to predict which of several possible products will be preferentially formed.

Stereoselectivity: In reactions where new chiral centers are formed, it is crucial to control the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the preferred reaction pathway can be identified. The transition state with the lower energy will correspond to the major product.

Regioselectivity: In cases where a reactant has multiple reactive sites, regioselectivity becomes a key issue. For example, in the reaction of this compound with an unsymmetrical electrophile, the ethylbutyl group could potentially attack at different positions. DFT can be used to calculate the activation energies for the attack at each site. The site with the lowest activation barrier will be the most likely point of reaction. rsc.org

Table 3: Hypothetical Prediction of Regioselectivity for the Reaction of this compound

Reactive SiteTransition State Energy (kcal/mol)Predicted Product Ratio
Position A18.5>95%
Position B22.1<5%

Note: This table illustrates how a difference in transition state energies can lead to a high degree of regioselectivity.

Molecular Dynamics Simulations of Organozinc Reaction Systems

While DFT calculations provide valuable information about static structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. chemrxiv.orgresearchgate.netchemrxiv.orgacs.org For this compound, MD simulations are particularly useful for understanding its behavior in solution, where most reactions are carried out.

In solution, organozinc reagents can exist in various forms, including monomers, dimers, and higher aggregates. The solvent molecules also play a crucial role in solvating the organozinc species, which can significantly impact its reactivity. MD simulations can model the complex interplay between the organozinc reagent, solvent molecules, and any other species present in the reaction mixture.

These simulations can provide information on:

The structure and stability of different aggregates of this compound.

The solvation shell around the zinc atom and the nature of solvent-reagent interactions.

The dynamics of ligand exchange and the Schlenk equilibrium.

The diffusion of reactants and their approach to one another prior to reaction.

Table 4: Information Obtainable from Molecular Dynamics Simulations of this compound

Property StudiedInformation Gained
Aggregation StateDetermination of the predominant oligomeric form (monomer, dimer, etc.) in solution.
Solvation StructureCoordination number and geometry of solvent molecules around the zinc center.
Ligand DynamicsRate and mechanism of exchange between the bromide and ethylbutyl groups.
Reactant DiffusionCalculation of diffusion coefficients to understand reactant encounter rates.

By combining the insights from electronic structure analysis, DFT calculations, and molecular dynamics simulations, a comprehensive understanding of the reactivity of this compound can be achieved, paving the way for the rational design of new and improved synthetic methodologies.

Advanced Characterization Methodologies for Organozinc Reagents

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of organozinc reagents in solution. While ¹H and ¹³C NMR are standard, the study of the zinc atom itself is hampered by the fact that the only NMR-active isotope, ⁶⁷Zn, has a low natural abundance (4.11%) and a nuclear spin of 5/2, which often leads to broad, difficult-to-observe signals. uu.nl Consequently, structural information is primarily inferred from the spectra of the organic moiety.

For 1-Ethylbutylzinc bromide, ¹H and ¹³C NMR spectra provide direct information about the carbon skeleton. The formation of the C-Zn bond causes a significant upfield shift for the α-protons and α-carbon compared to the 1-bromohexane (B126081) precursor, due to the lower electronegativity of zinc compared to bromine.

Dynamic processes in solution, such as the Schlenk equilibrium, can also be studied by NMR. This equilibrium involves the disproportionation of the organozinc halide into a dialkylzinc species and a zinc dihalide. Variable temperature (VT) NMR studies can reveal the presence of multiple species in solution, as different conformers or aggregation states may interconvert on the NMR timescale. bhu.ac.in At lower temperatures, this exchange can be slowed, potentially allowing for the observation of distinct signals for each species. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in THF Note: These are estimated values. Actual shifts can vary based on concentration, solvent, and temperature.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Splitting Pattern (¹H)
C1 (CH) ~0.5 - 1.0 ~25 - 35 Multiplet
C2/C1' (CH₂) ~1.2 - 1.6 ~30 - 40 Multiplet
C3/C2' (CH₂) ~1.1 - 1.5 ~20 - 30 Multiplet

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Ligand-Metal Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. ksu.edu.sa These methods are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule (e.g., non-polar, symmetric bonds). photothermal.com

For this compound, key vibrational modes include:

C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region.

C-H Bending: Found in the 1350-1470 cm⁻¹ region.

C-Zn Stretching: This vibration is a direct probe of the carbon-metal bond and typically appears in the low-frequency region of the spectrum (400-600 cm⁻¹).

Zn-Br Stretching: This vibration is also found in the low-frequency region, often below 400 cm⁻¹.

IR spectroscopy is particularly useful for studying the interaction of the zinc center with solvent molecules like tetrahydrofuran (B95107) (THF). Coordination of THF to the Lewis acidic zinc atom results in a noticeable shift of the C-O-C stretching frequency of the ether compared to free THF. americanpharmaceuticalreview.com Raman spectroscopy is advantageous for studying the C-C and C-Zn bonds, which are often more Raman active. ksu.edu.saamericanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for Alkylzinc Halides

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Technique
C-H Stretch (alkyl) 2850 - 3000 IR, Raman
C-H Bend (alkyl) 1350 - 1470 IR, Raman
C-O-C Stretch (coordinated THF) ~1050 (shifted from ~1070) IR
C-Zn Stretch 400 - 600 Raman

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS) for Product and Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the mass-to-charge ratio of ions and is widely used to identify reaction products and intermediates. libretexts.org Due to their reactivity, organozinc reagents like this compound are not typically analyzed directly by techniques like GC-MS. Instead, the reaction mixture is quenched (e.g., with water to form hexane) and the resulting stable organic products are analyzed. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is better suited for analyzing charged or polar species directly from solution and can provide insight into the nature of intermediates and aggregated species. A key feature in the mass spectrum of any compound containing bromine is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50:50). This results in two peaks of roughly equal intensity for any bromine-containing fragment, separated by two mass units (M+ and M+2). neu.edu.tryoutube.com Zinc also has a complex isotopic pattern (⁵ major isotopes) that would further complicate the spectrum of a zinc-containing ion.

For a hypothetical molecular ion of this compound, the isotopic distribution would be complex. The most prominent feature would be the M+ and M+2 peaks from the bromine atom.

Table 3: Isotopic Abundance for Bromine

Isotope Natural Abundance Mass (amu)
⁷⁹Br 50.69% 78.918

X-ray Crystallography for Solid-State Structural Determination of Related Organozinc Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. uu.nl While obtaining a single crystal of this compound itself may be challenging, studies on related organozinc complexes provide invaluable insight into the expected structural motifs.

Organozinc halides rarely exist as simple monomers in the solid state. They typically form dimeric or higher-order aggregates, where the halide atoms bridge between two or more zinc centers. rsc.orgfigshare.com Furthermore, the zinc atoms are almost always coordinated by solvent molecules (like THF) to satisfy their coordination sphere, typically resulting in a tetrahedral geometry around the zinc center. uu.nlresearchgate.net For example, the crystal structure of ethylzinc (B8376479) chloride in the presence of THF reveals a dimeric structure, [{(thf)Zn(μ-Cl)Et}₂], where each zinc atom is coordinated to an ethyl group, a THF molecule, and two bridging chlorine atoms. researchgate.net It is highly probable that this compound would adopt a similar dimeric or aggregated structure in the solid state.

Table 4: Representative Bond Parameters from a Dimeric Alkylzinc Halide Complex (Data based on related, published structures)

Parameter Typical Value
Zn-C Bond Length ~1.95 - 2.05 Å
Zn-Br Bond Length (bridging) ~2.35 - 2.50 Å
Zn-O Bond Length (coordinated THF) ~2.00 - 2.10 Å
C-Zn-Br Bond Angle ~110 - 125°

In Situ Spectroscopic Monitoring (e.g., IR, NMR) for Reaction Progress and Mechanism Elucidation

In situ spectroscopic monitoring allows for the real-time tracking of a chemical reaction as it occurs, without the need for sampling and quenching. colab.ws This is particularly valuable for studying reactive and unstable species like organozinc reagents. Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are commonly employed. core.ac.uk

By inserting a probe directly into the reaction vessel, one can monitor the disappearance of starting materials and the appearance of intermediates and products. researchgate.net For the formation of this compound from 1-bromo-3-ethylpentane (B3187701) and zinc metal, one could monitor:

The decrease in the intensity of the C-Br vibrational band of the starting alkyl bromide.

The appearance and increase in concentration of the organozinc reagent, potentially by observing a new C-Zn related vibration or a shift in the bands of the coordinated solvent. americanpharmaceuticalreview.com

This data provides precise information on reaction kinetics, the presence of induction periods, and the potential formation of transient intermediates, leading to a deeper understanding of the reaction mechanism and improved process safety and control. colab.wsresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Ethylbutylzinc bromide, and what factors influence yield?

  • Methodological Answer :

  • Transmetallation : Reacting ZnBr₂ with a pre-formed Grignard reagent (e.g., 1-Ethylbutylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under inert atmosphere (Ar/N₂). Critical parameters include reaction temperature (0–25°C), stoichiometric control (1:1 molar ratio), and exclusion of moisture .
  • Direct Synthesis : Using activated zinc metal (e.g., Rieke zinc) with 1-bromoethylbutane in THF. Activation methods (e.g., sonication or mechanical stirring) enhance reactivity. Typical yields range from 70–85% depending on zinc purity and reaction time .

Q. How should this compound be handled to ensure stability and safety?

  • Methodological Answer :

  • Storage : Maintain in rigorously dried THF at 0.5–1.0 M concentration, stored under argon at –20°C to prevent decomposition. Use flame-dried glassware to avoid hydrolysis .
  • Safety Protocols : Wear nitrile gloves, goggles, and a lab coat. Handle in a fume hood to mitigate exposure to brominated vapors. Spills require immediate neutralization with dry sand or vermiculite, followed by disposal as halogenated waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include alkyl-zinc resonances (δ 10–30 ppm for Zn-bound carbons) and absence of free bromide peaks. Use deuterated THF for solubility .
  • Elemental Analysis : Confirm Zn and Br content via ICP-OES or combustion analysis. Theoretical Zn content: ~18.5 wt% .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in Negishi cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos-Pd-G3 (0.5–2 mol%) for aryl halide coupling. Ligands like TMEDA (10 mol%) stabilize the organozinc intermediate and reduce side reactions .
  • Solvent Effects : Anhydrous THF or DMF improves reactivity. Additives (e.g., LiCl) enhance transmetallation rates by polarizing the Zn–C bond .
  • Data-Driven Optimization : Monitor reaction progress via GC-MS or in situ FTIR. For example, coupling with iodobenzene achieves >90% conversion at 60°C in 4 hours .

Q. What computational methods elucidate the electronic structure of this compound?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze Zn–C bond length (~1.95 Å) and charge distribution. Compare with experimental XRD data (if available) .
  • Reactivity Predictions : Use Fukui indices to identify nucleophilic sites (alkyl chain) and electrophilic sites (Zn center). Correlate with experimental regioselectivity in cross-couplings .

Q. How do trace impurities (e.g., residual Mg or Li) impact the reactivity of this compound?

  • Methodological Answer :

  • Quality Control : Analyze via ICP-MS. Mg >100 ppm reduces coupling efficiency by forming inactive Mg–Zn complexes. Purify via filtration through Celite or distillation .
  • Mitigation Strategies : Pre-treat ZnBr₂ with activated charcoal or recrystallize from ethanol to remove metal contaminants .

Q. What role does this compound play in synthesizing functionalized polymers or materials?

  • Methodological Answer :

  • Polymer Initiation : Acts as a living polymerization initiator for styrene derivatives in THF at –78°C. Molecular weight (Đ = 1.1–1.3) is controlled by monomer-to-initiator ratio .
  • Hybrid Materials : Used to functionalize perovskite precursors (e.g., FAPbBr₃) for photovoltaic applications. Enhances crystallinity and reduces defect density in thin films .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.